5-bromo-3'-(benzylsulfanyl)-1,3,6',7'-tetrahydrospiro[2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one
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Overview
Description
3’-(benzylsulfanyl)-5-bromo-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structural motif where two rings are connected through a single atom, creating a spiro junction
Preparation Methods
The synthesis of 3’-(benzylsulfanyl)-5-bromo-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of bromine and iodine for halogenation reactions . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
3’-(benzylsulfanyl)-5-bromo-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-(benzylsulfanyl)-5-bromo-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-(benzylsulfanyl)-5-bromo-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
3’-(benzylsulfanyl)-5-bromo-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one can be compared with other similar compounds, such as:
1,2,4-triazino[5,6-b]indole derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activities.
Benzoxazepine derivatives: These compounds have a similar benzoxazepine ring and are studied for their potential therapeutic applications.
The uniqueness of 3’-(benzylsulfanyl)-5-bromo-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one lies in its specific combination of functional groups and spiro junction, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16BrN5O2S |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
3//'-benzylsulfanyl-5-bromospiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one |
InChI |
InChI=1S/C24H16BrN5O2S/c25-15-10-11-19-17(12-15)24(22(31)26-19)28-18-9-5-4-8-16(18)20-21(32-24)27-23(30-29-20)33-13-14-6-2-1-3-7-14/h1-12,28H,13H2,(H,26,31) |
InChI Key |
CPQNTNWKLIMDKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)C6=C(C=CC(=C6)Br)NC5=O)N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)C6=C(C=CC(=C6)Br)NC5=O)N=N2 |
Origin of Product |
United States |
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